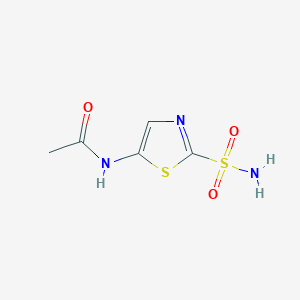
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of aminothiazoles.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is similar to other thiazole derivatives, such as N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and various thiazole-based drugs. its unique structural features and biological activities set it apart from these compounds. The presence of the sulfamoyl group and the specific substitution pattern contribute to its distinct properties.
List of Similar Compounds
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Thiazole-based drugs
Other thiazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C5H7N3O3S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-4-2-7-5(12-4)13(6,10)11/h2H,1H3,(H,8,9)(H2,6,10,11) |
Clave InChI |
CEGJNUDFPDAUCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN=C(S1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


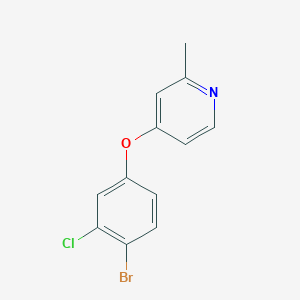

![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
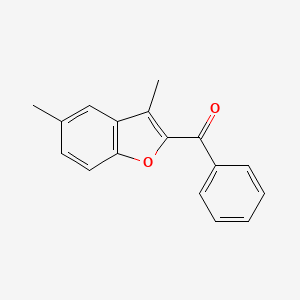
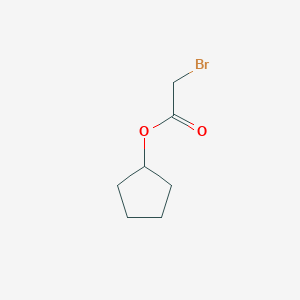

![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

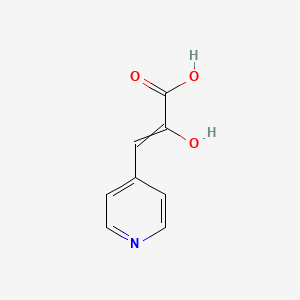
![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
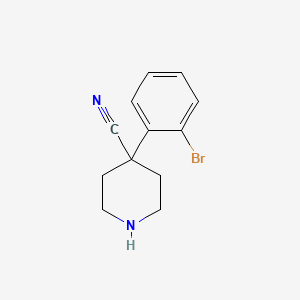

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
